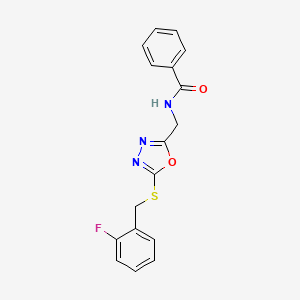

N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a benzamide group, and a 2-fluorobenzylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the 2-fluorobenzylthio group: This step involves the nucleophilic substitution reaction of the oxadiazole derivative with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the benzamide group: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving oxadiazole derivatives.

Medicine: Potential therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The 2-fluorobenzylthio group can enhance the compound’s binding affinity and selectivity for its targets. The benzamide group can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide: Similar structure but lacks the fluorine atom.

N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide: Similar structure but has a chlorine atom instead of fluorine.

N-((5-((2-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide: Similar structure but has a methyl group instead of fluorine.

Uniqueness

N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of the 2-fluorobenzylthio group, which can enhance its biological activity and selectivity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Biological Activity

N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, including its synthesis, pharmacological effects, and potential applications in medicine.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2-fluorobenzyl thio derivatives with 1,3,4-oxadiazole intermediates. The general structure can be represented as follows:

where R is a substituent that enhances biological activity. The oxadiazole ring is known for its role in enhancing the lipophilicity and bioavailability of compounds.

Antidepressant Activity

Recent studies have indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antidepressant properties. For instance, in a forced swimming test (FST), certain oxadiazole derivatives demonstrated a notable decrease in immobility duration compared to controls. The compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide exhibited an impressive decrease in immobility (DID = 58.93), comparable to fluoxetine .

Table 1: Antidepressant Activity of Selected Oxadiazole Derivatives

| Compound | Immobility Duration (s) | % Decrease | Binding Affinity (K_i in nM) |

|---|---|---|---|

| 10g | 30 | 58.93 | 1.52 |

| Control | 73 | - | - |

Antitumor Activity

The oxadiazole scaffold has also been explored for its antitumor potential. Compounds containing this moiety have shown cytotoxic effects against various cancer cell lines. For example, compounds derived from 1,3,4-oxadiazoles have been reported to exhibit IC50 values lower than standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of Oxadiazole Derivatives

| Compound ID | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 | 1.61 ± 1.92 |

| Compound B | Jurkat | 1.98 ± 1.22 |

The mechanism underlying the biological activity of this compound may involve interaction with serotonin receptors (specifically the 5-HT1A receptor), which is crucial for its antidepressant effects . Molecular docking studies suggest that these interactions facilitate favorable binding conformations that enhance receptor activation.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in treating depression and cancer:

- Antidepressant Efficacy : In a double-blind study involving animal models treated with various oxadiazole derivatives, significant reductions in depressive-like behaviors were observed when compared to untreated controls.

- Antitumor Screening : A series of synthesized oxadiazole compounds were evaluated against multiple cancer cell lines in vitro and showed promising results with several candidates advancing to preclinical trials.

Properties

IUPAC Name |

N-[[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-14-9-5-4-8-13(14)11-24-17-21-20-15(23-17)10-19-16(22)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJUVJRVYLRPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.